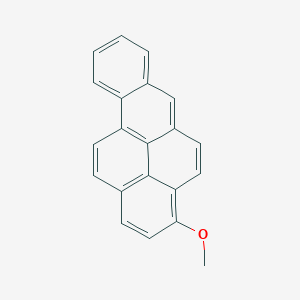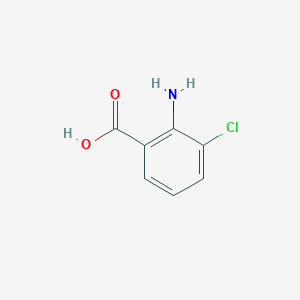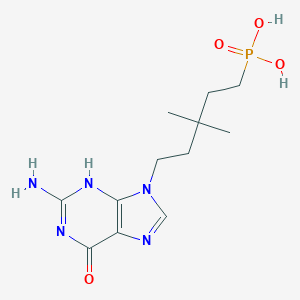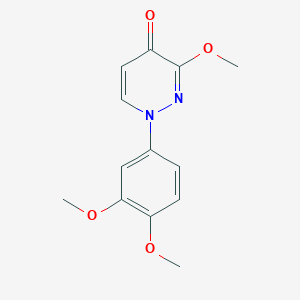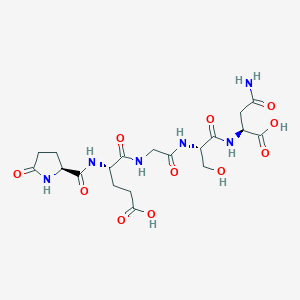
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine, also known as pGlu-Glu-Gly-Ser-Asn or PEGSAN, is a peptide that has been studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it an interesting subject for scientific research.
Mécanisme D'action
The mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is not fully understood. However, it has been found to modulate various signaling pathways in cells. It has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to activate the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
PGlu-Glu-Gly-Ser-Asn has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been found to improve mitochondrial function and energy metabolism. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to enhance synaptic plasticity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn in lab experiments is its stability. It is resistant to degradation by proteases and can be stored for long periods of time. Additionally, it is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is its high cost. It is also not widely available, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this peptide. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, the mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn needs to be further elucidated to better understand its effects on cellular signaling pathways. Finally, the safety and efficacy of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn need to be evaluated in clinical trials to determine its potential as a therapeutic agent for human diseases.
In conclusion, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is a peptide that has shown promise for its potential therapeutic applications. Its stability and ability to modulate various signaling pathways make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by temporary side-chain protecting groups, which are removed after each coupling step. After the final amino acid is added, the peptide is cleaved from the resin and purified.
Applications De Recherche Scientifique
PGlu-Glu-Gly-Ser-Asn has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
129276-54-6 |
|---|---|
Nom du produit |
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
Formule moléculaire |
C19H28N6O11 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
(4S)-5-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N6O11/c20-12(27)5-10(19(35)36)25-18(34)11(7-26)23-14(29)6-21-16(32)8(2-4-15(30)31)24-17(33)9-1-3-13(28)22-9/h8-11,26H,1-7H2,(H2,20,27)(H,21,32)(H,22,28)(H,23,29)(H,24,33)(H,25,34)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
LZAPZYPGMQKGDR-NAKRPEOUSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Séquence |
XEGSN |
Synonymes |
pyroGlu-Glu-Gly-Ser-Asn pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



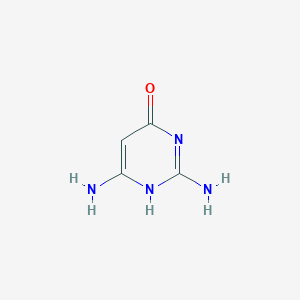
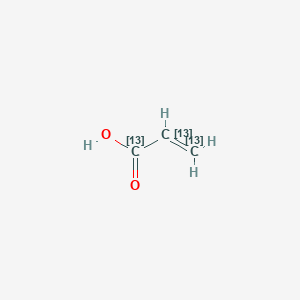
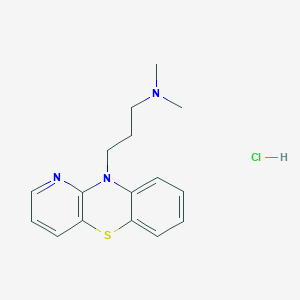
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
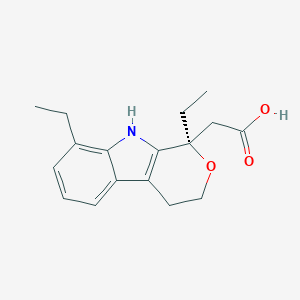
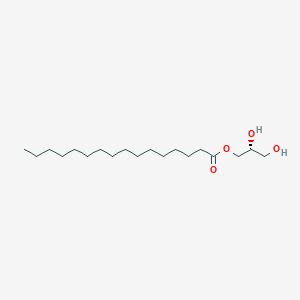
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
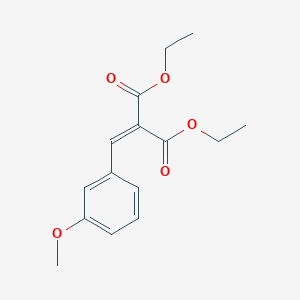
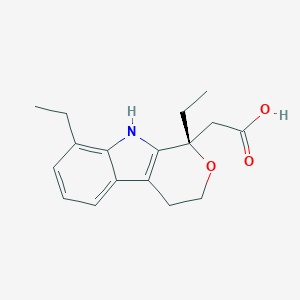
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
